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Compound of Interest

Compound Name: Antitumor agent-164

Cat. No.: B15605958 Get Quote

Technical Support Center: UM-164
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address potential issues when using the dual c-Src/p38 kinase inhibitor, UM-164.

The information herein is intended to help researchers minimize off-target effects and ensure

the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UM-164?

A1: UM-164 is a potent, ATP-competitive small molecule inhibitor that targets both c-Src and

p38 mitogen-activated protein kinase (MAPK).[1][2] A key feature of UM-164 is its ability to bind

to the "DFG-out" inactive conformation of these kinases. This is a distinct mechanism

compared to many other c-Src inhibitors that bind to the active conformation. By stabilizing the

inactive state, UM-164 not only blocks the catalytic activity of the kinases but can also interfere

with their non-catalytic functions.[1]

Q2: What are the known on-target effects of UM-164?

A2: The primary on-target effects of UM-164 result from the inhibition of c-Src and p38

signaling pathways. In various cancer cell lines, particularly triple-negative breast cancer

(TNBC) and glioma, this leads to:
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Reduced cell proliferation and viability.[3]

Inhibition of cell migration and invasion.

Induction of cell cycle arrest.

Q3: What are the potential off-target effects of UM-164?

A3: Kinome-wide profiling has revealed that UM-164 has a target profile nearly identical to the

multi-kinase inhibitor dasatinib, with the significant exception that UM-164 also potently inhibits

p38α and p38β. Therefore, the known off-target effects of dasatinib are highly likely to be

relevant for UM-164. These can include the inhibition of other kinases at concentrations close

to or higher than those required for c-Src and p38 inhibition.

Data Presentation: UM-164 and Potential Off-Target
Kinase Inhibition
The following table summarizes the inhibitory activity of UM-164 against its primary targets. As

the kinome profile of UM-164 is very similar to dasatinib, a selection of known dasatinib off-

targets with their corresponding IC50 values are also provided as a reference for potential off-

target interactions of UM-164.[4][5][6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/figure/UM-164-inhibits-glioma-cell-viability-proliferation-migration-and-spheroid-formation_fig1_364975751
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7729964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2569026/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (nM) - UM-164

IC50 (nM) -
Dasatinib (as a
proxy for UM-164
off-targets)

Target Class

c-Src Kd = 2.7 0.5 - 1.1 On-Target

p38α Potent Inhibition >10000 On-Target

p38β Potent Inhibition >10000 On-Target

ABL1 Not Reported <1 - 3 Potential Off-Target

LCK Not Reported 1 - 10 Potential Off-Target

YES1 Not Reported 1 - 10 Potential Off-Target

c-KIT Not Reported <30 Potential Off-Target

PDGFRβ Not Reported <30 Potential Off-Target

EphA2 Not Reported <30 Potential Off-Target

FAK Not Reported 0.2 Potential Off-Target

Note: IC50 and Kd values can vary depending on the assay conditions. The data for dasatinib

is provided to guide researchers in anticipating potential off-target effects of UM-164.

Troubleshooting Guide: Reducing Off-Target Effects
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Issue Potential Cause Recommended Solution

Unexpected or paradoxical

cellular phenotype (e.g.,

increased proliferation when

inhibition is expected).

Inhibition of an off-target

kinase with an opposing

biological function or disruption

of a negative feedback loop.

1. Dose-Response Titration:

Determine the minimal

effective concentration of UM-

164 that inhibits c-Src/p38

phosphorylation without

causing paradoxical effects. 2.

Use an Orthogonal Inhibitor:

Confirm the phenotype with a

structurally unrelated c-Src or

p38 inhibitor. 3. Target

Knockdown: Use siRNA or

CRISPR/Cas9 to silence c-Src

or p38 and observe if the

phenotype is replicated.

Discrepancy between in vitro

kinase assay and cell-based

assay results.

Poor cell permeability, active

drug efflux by transporters

(e.g., P-glycoprotein), or high

intracellular ATP concentration

outcompeting the inhibitor.

1. Cellular Target Engagement

Assay: Use techniques like

Cellular Thermal Shift Assay

(CETSA) or NanoBRET to

confirm UM-164 is binding to c-

Src and p38 inside the cell. 2.

Test in Serum-Free Media:

Assess the impact of plasma

protein binding on inhibitor

availability. 3. Use Efflux Pump

Inhibitors: Co-administer with

known inhibitors of ABC

transporters to see if cellular

activity is restored.

High levels of cytotoxicity at

concentrations intended to be

specific for c-Src/p38.

Potent inhibition of off-target

kinases that are essential for

cell survival.

1. Lower the Concentration:

Use the lowest possible

concentration of UM-164 that

still shows inhibition of the

intended targets. 2. Analyze

Apoptosis Markers: Confirm if

the observed cell death is due
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to apoptosis (e.g., via

caspase-3 cleavage or

Annexin V staining). 3. Consult

Kinase Selectivity Databases:

Check for known off-targets of

dasatinib that are critical for

cell survival.

Inconsistent results across

different experiments or cell

lines.

Biological variability in the

expression and activity of on-

and off-target kinases.

1. Characterize Your Cell Line:

Confirm the expression and

basal phosphorylation status of

c-Src and p38 in your specific

cell model by Western blot. 2.

Use a Positive Control Cell

Line: Include a cell line known

to be sensitive to UM-164 in

your experiments.

Mandatory Visualizations
Signaling Pathways
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Caption: On-target signaling pathways inhibited by UM-164.

Experimental Workflow: Investigating Off-Target Effects
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Caption: Workflow for troubleshooting unexpected phenotypes.

Experimental Protocols
Protocol 1: Western Blot for On-Target Inhibition
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This protocol describes how to assess the inhibition of c-Src and p38 phosphorylation in a

cellular context following treatment with UM-164.

Materials:

Cell line of interest

Complete cell culture medium

UM-164 stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Phospho-c-Src (Tyr416)

Total c-Src

Phospho-p38 MAPK (Thr180/Tyr182)

Total p38 MAPK

Loading control (e.g., β-actin or GAPDH)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Seeding and Treatment:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat cells with a range of UM-164 concentrations (e.g., 0, 10, 50, 100, 500 nM) for a

specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

Sample Preparation and SDS-PAGE:

Normalize the protein concentration for all samples and add Laemmli sample buffer.

Boil the samples at 95-100°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel

until adequate separation is achieved.
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Protein Transfer:

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted

in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

Analysis:

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels and the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of UM-164 on cell viability.

Materials:

Cell line of interest

Complete cell culture medium
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UM-164 stock solution (e.g., 10 mM in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

medium.

Incubate overnight to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of UM-164 in complete culture medium.

Remove the old medium and add 100 µL of the UM-164 dilutions to the respective wells.

Include a vehicle control (DMSO) and a no-cell control (medium only).

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

Add 10 µL of 5 mg/mL MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

Formazan Solubilization:

Carefully remove the medium containing MTT.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Mix gently on an orbital shaker for 15 minutes.

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the no-cell control from all other values.

Normalize the data to the vehicle control (set to 100% viability).

Plot the cell viability against the log of the UM-164 concentration to determine the GI50

(concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15605958#reducing-off-target-effects-of-um-164]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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